
3-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C17H17BrN6O2S and its molecular weight is 449.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H20BrN4O3S, with a molecular weight of approximately 471.8 g/mol. The structure includes a piperazine ring, a pyridazine moiety, and a bromophenyl sulfonyl group, which are known to contribute to its biological activity.
1. Antimicrobial Activity
Research indicates that compounds with sulfonamide functionalities often exhibit significant antibacterial properties. In a study evaluating similar piperazine derivatives, compounds demonstrated potent activity against various bacterial strains, with IC50 values ranging from 2 to 10 µM . The presence of the bromophenyl group is hypothesized to enhance this activity through increased lipophilicity and better membrane penetration.
2. Enzyme Inhibition
Inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease have been documented for related compounds. For instance, derivatives containing similar structural motifs showed IC50 values for AChE inhibition in the range of 1.13 to 2.14 µM . This suggests that the target compound may also possess enzyme inhibitory properties, potentially making it useful in treating conditions like Alzheimer's disease.
3. Cytotoxicity Studies
Cytotoxic effects were evaluated using human fibroblast cell lines (L929). Data revealed that certain derivatives displayed selective cytotoxicity; for instance, one derivative exhibited an IC50 value of 120.6 µM, indicating lower toxicity compared to other tested compounds . This highlights the importance of structural modifications in enhancing therapeutic profiles while minimizing adverse effects.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzyme Active Sites: The sulfonamide group may mimic natural substrates, allowing for competitive inhibition of target enzymes.
- Receptor Binding: The imidazole and piperazine rings can engage with specific receptors or enzymes involved in neurotransmitter regulation, influencing neurochemical pathways.
Case Study 1: MAO Inhibition
A related study on pyridazinone derivatives demonstrated significant inhibition of monoamine oxidase (MAO) enzymes, crucial for neurodegenerative disease management. The most potent derivative exhibited an IC50 value of 0.013 µM for MAO-B inhibition, suggesting that structural similarities may confer similar properties to our target compound .
Case Study 2: Antibacterial Efficacy
In a comparative study on various piperazine derivatives, those incorporating sulfonamide groups showed enhanced antibacterial efficacy against Gram-positive and Gram-negative bacteria. Compounds were tested against Staphylococcus aureus and Escherichia coli, yielding promising results with minimal inhibitory concentrations (MIC) as low as 1 µg/mL .
Propriétés
IUPAC Name |
3-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-6-imidazol-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN6O2S/c18-14-1-3-15(4-2-14)27(25,26)24-11-9-22(10-12-24)16-5-6-17(21-20-16)23-8-7-19-13-23/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCGRQDEJKLFIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)S(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.